molecular formula C13H9BrN2O3 B14378136 (2-Amino-3-bromo-5-nitrophenyl)(phenyl)methanone CAS No. 90019-26-4

(2-Amino-3-bromo-5-nitrophenyl)(phenyl)methanone

Cat. No.: B14378136
CAS No.: 90019-26-4
M. Wt: 321.13 g/mol
InChI Key: BSFHKZDIKSWWAB-UHFFFAOYSA-N
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Description

(2-Amino-3-bromo-5-nitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H9BrN2O3 It is a derivative of benzophenone, characterized by the presence of amino, bromo, and nitro functional groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-bromo-5-nitrophenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method is the nitration of 2-amino-3-bromobenzophenone, followed by purification through recrystallization or column chromatography using petroleum ether-ethyl acetate as the eluent . The reaction conditions often require careful control of temperature and pH to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination reactions, followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-bromo-5-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The amino and bromo groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions include various substituted benzophenones and amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Amino-3-bromo-5-nitrophenyl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Amino-3-bromo-5-nitrophenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-3-bromo-5-nitrophenyl)(phenyl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino, bromo, and nitro groups makes it particularly versatile for various synthetic and research applications.

Properties

CAS No.

90019-26-4

Molecular Formula

C13H9BrN2O3

Molecular Weight

321.13 g/mol

IUPAC Name

(2-amino-3-bromo-5-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C13H9BrN2O3/c14-11-7-9(16(18)19)6-10(12(11)15)13(17)8-4-2-1-3-5-8/h1-7H,15H2

InChI Key

BSFHKZDIKSWWAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)N

Origin of Product

United States

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